1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(oxolan-3-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(2-3-9)5-7-1-4-12-6-7/h7H,1-6H2,(H,10,11) |
InChI Key |
RUCAMNXIIGBUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Considerations
The synthesis of 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid involves constructing the cyclopropane ring and introducing the tetrahydrofuran-3-ylmethyl substituent alongside the carboxylic acid group. The presence of a strained cyclopropane ring necessitates careful control of reaction conditions to avoid ring-opening side reactions. The tetrahydrofuran moiety introduces additional complexity due to its ether functionality and ring oxygen.
Detailed Preparation Methodology
Literature-Based Protocol Outline
Although direct, detailed protocols specific to 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid are limited, the following approach is extrapolated from related cyclopropane carboxylic acid syntheses and tetrahydrofuran chemistry:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Synthesis of tetrahydrofuran-3-ylmethyl halide (e.g., bromide) | Conversion of tetrahydrofuran-3-ylmethanol to halide via PBr3 or similar reagent | Activated alkylating agent |
| 2 | Alkylation of cyclopropane-1-carboxylic acid ester with tetrahydrofuran-3-ylmethyl halide | Base such as sodium hydride or potassium carbonate in polar aprotic solvent (DMF, DMSO) | Formation of protected 1-((tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid ester |
| 3 | Hydrolysis of ester to free acid | Acidic or basic hydrolysis (e.g., aqueous NaOH followed by acidification) | Target carboxylic acid compound |
Example Reaction Conditions
- Alkylation: The reaction mixture containing cyclopropane-1-carboxylic acid methyl ester and tetrahydrofuran-3-ylmethyl bromide is stirred in dry dimethylformamide at 50–80 °C with potassium carbonate as a base for 12–24 hours.
- Hydrolysis: The ester intermediate is refluxed in aqueous sodium hydroxide solution for 6–12 hours, followed by acidification with hydrochloric acid to precipitate the free acid.
- Purification: The product is extracted with organic solvents, washed, dried, and purified by recrystallization or chromatography.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of cyclopropane ring protons and tetrahydrofuran moiety.
- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with molecular weight (~170.21 g/mol).
- Infrared Spectroscopy (IR): Characteristic carboxylic acid $$C=O$$ stretch near 1700 cm$$^{-1}$$.
- Melting Point Determination: Confirms purity and identity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation of cyclopropane ester with tetrahydrofuran-3-ylmethyl halide followed by hydrolysis | Cyclopropane-1-carboxylic acid methyl ester, tetrahydrofuran-3-ylmethyl bromide, K2CO3, DMF, NaOH | 50–80 °C, 12–24 h alkylation; reflux hydrolysis | Straightforward, moderate to high yields, scalable | Requires preparation of halide, sensitive to moisture |
| Cyclopropanation of tetrahydrofuran-3-ylmethyl alkene | Tetrahydrofuran-3-ylmethyl alkene, Simmons–Smith reagent | Low temperature, inert atmosphere | Direct ring formation | Reagents expensive, less documented |
Chemical Reactions Analysis
Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, influencing biochemical processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Cyclopropane carboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the tetrahydrofuran ring.
Tetrahydrofuran derivatives: Compounds with the tetrahydrofuran ring but different functional groups.
Uniqueness: 1-((Tetrahydrofuran-3-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and tetrahydrofuran ring, providing distinct chemical and physical properties that can be leveraged in various applications.
Q & A
Q. How can conflicting data on the compound’s pH-dependent solubility be systematically addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
